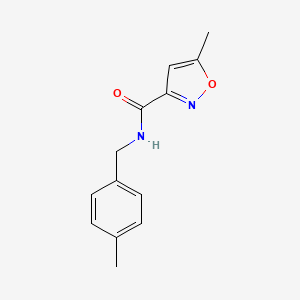
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.08234989 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hemodynamic Effects
A study conducted by Kim, Nassos, and Shoemaker Wc in 1971 investigated a derivative of 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, observing its effects in dogs and human volunteers. This agent demonstrated inotropic and chronotropic effects on the heart, peripheral arterial vasodilation, and an increase in cardiac output without significantly raising oxygen consumption. These findings suggest its potential utility in treating hypotensive and shock states (Kim, Nassos, & Shoemaker Wc, 1971).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Grunewald et al. (2005) synthesized various 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory potency on PNMT. These compounds demonstrated high PNMT inhibitory potency and selectivity, suggesting their potential application in pharmacology (Grunewald, Romero, & Criscione, 2005).
Anticancer Applications
Redda et al. (2010) explored the anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines. They synthesized analogs with various modifications and evaluated their cytotoxicity against breast cancer cell lines. The findings highlighted significant anticancer activity, indicating their potential as pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).
Oxidative Stress-Inducing Anticancer Agents
Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroisoquinolines, which induced oxidative stress and exhibited cytotoxic effects in various cancer cell lines. These compounds showed significant potential as anticancer agents, particularly against leukemia, melanoma, and liver cancer (Madácsi, Kanizsai, & Fehér, 2013).
Analysis in Biological Systems
Inoue, Matsubara, and Tsuruta (2008) developed a highly sensitive method for analyzing 1,2,3,4-tetrahydroisoquinolines in the rat brain. This method involved fluorescent labeling and high-performance liquid chromatography, demonstrating the compound's application in sensitive biological analyses (Inoue, Matsubara, & Tsuruta, 2008).
Synthesis and Structure Analysis
Hashimoto et al. (2007) reported on the synthesis of a 2-sulfonylquinolone compound, a key intermediate in developing a broad-spectrum antibacterial agent. This work highlights the chemical versatility and potential therapeutic applications of derivatives of this compound (Hashimoto, Pais, & Wang, 2007).
Propriétés
IUPAC Name |
2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJNOKRQODGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)


![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)
![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)





![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)
![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

